Cas no 1036398-71-6 (2-(3-bromo-4-fluorophenyl)propanal)

2-(3-Bromo-4-fluorophenyl)propanal is a halogenated aromatic aldehyde with a molecular formula of C9H8BrFO. This compound features a bromo and fluoro substituent on the phenyl ring, enhancing its reactivity and utility in organic synthesis. The propanal side chain provides a versatile functional group for further derivatization, making it valuable in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its well-defined structure and high purity ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of both bromine and fluorine atoms offers selective reactivity, enabling precise modifications for targeted applications. Suitable for research and industrial use, it is handled under standard laboratory conditions with appropriate safety measures.
2-(3-bromo-4-fluorophenyl)propanal structure
1036398-71-6 structure
Product name:2-(3-bromo-4-fluorophenyl)propanal
CAS No:1036398-71-6
MF:C9H8BrFO
MW:231.061625480652
CID:6364458
PubChem ID:66437807

2-(3-bromo-4-fluorophenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-4-fluorophenyl)propanal
    • Benzeneacetaldehyde, 3-bromo-4-fluoro-α-methyl-
    • 1036398-71-6
    • SCHEMBL4434983
    • AKOS015783047
    • CS-0275001
    • EN300-1912377
    • Inchi: 1S/C9H8BrFO/c1-6(5-12)7-2-3-9(11)8(10)4-7/h2-6H,1H3
    • InChI Key: WTQRSBNPAPSMCE-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(F)=C(Br)C=1)(C)C=O

Computed Properties

  • Exact Mass: 229.97426g/mol
  • Monoisotopic Mass: 229.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.469±0.06 g/cm3(Predicted)
  • Boiling Point: 264.4±25.0 °C(Predicted)

2-(3-bromo-4-fluorophenyl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1912377-10g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
10g
$2393.0 2023-09-17
Enamine
EN300-1912377-5g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
5g
$1614.0 2023-09-17
Enamine
EN300-1912377-10.0g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
10g
$4914.0 2023-05-31
Enamine
EN300-1912377-0.05g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
0.05g
$468.0 2023-09-17
Enamine
EN300-1912377-0.1g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
0.1g
$490.0 2023-09-17
Enamine
EN300-1912377-5.0g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
5g
$3313.0 2023-05-31
Enamine
EN300-1912377-2.5g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
2.5g
$1089.0 2023-09-17
Enamine
EN300-1912377-1.0g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
1g
$1142.0 2023-05-31
Enamine
EN300-1912377-0.25g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
0.25g
$513.0 2023-09-17
Enamine
EN300-1912377-0.5g
2-(3-bromo-4-fluorophenyl)propanal
1036398-71-6
0.5g
$535.0 2023-09-17

Additional information on 2-(3-bromo-4-fluorophenyl)propanal

2-(3-Bromo-4-Fluorophenyl)Propanal: A Comprehensive Overview

The compound 2-(3-bromo-4-fluorophenyl)propanal, identified by the CAS number 1036398-71-6, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aldehydes, specifically aromatic aldehydes, and its structure comprises a propanal chain attached to a substituted phenyl ring. The phenyl group is substituted with bromine at the 3-position and fluorine at the 4-position, making it a unique derivative with distinct chemical properties.

The synthesis of 2-(3-bromo-4-fluorophenyl)propanal typically involves multi-step reactions, often starting from the corresponding bromo-fluoro-substituted benzaldehyde. Recent advancements in catalytic methods and selective oxidation techniques have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that yield high-purity products. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.

The chemical properties of 2-(3-bromo-4-fluorophenyl)propanal are heavily influenced by its functional groups. The aldehyde group is highly reactive, making it susceptible to nucleophilic addition reactions. This reactivity is exploited in various organic transformations, such as the formation of enol ethers or imines, which are valuable intermediates in drug discovery and agrochemical development. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring further modulates the electronic properties of the molecule, enhancing its reactivity in certain reaction conditions.

In terms of applications, 2-(3-bromo-4-fluorophenyl)propanal has garnered attention in the field of medicinal chemistry. Its structure serves as a versatile scaffold for designing bioactive molecules. For example, recent studies have demonstrated its potential as a lead compound in anti-cancer drug development. The bromine and fluorine substituents contribute to the molecule's lipophilicity and bioavailability, which are critical factors for drug efficacy. Additionally, its reactivity allows for further functionalization to explore diverse pharmacophores.

The environmental impact of 2-(3-bromo-4-fluorophenyl)propanal is another area of growing interest. Researchers are investigating its biodegradation pathways and toxicity profiles to ensure sustainable use in industrial applications. Preliminary findings suggest that under specific microbial conditions, the compound undergoes rapid degradation, minimizing its persistence in the environment. However, further studies are required to fully understand its ecological implications.

In conclusion, 2-(3-bromo-4-fluorophenyl)propanal stands out as a versatile and promising compound with applications spanning organic synthesis, medicinal chemistry, and environmental science. Its unique structure and reactivity continue to drive innovative research directions, positioning it as a key player in modern chemical exploration.

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